2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine
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Overview
Description
2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine is an organic compound that belongs to the class of amines It features a thietane ring, which is a four-membered ring containing sulfur, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediamine with a cyclopropylmethyl halide in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with catalysts such as Raney-Nickel can enhance the efficiency of the reaction. The reaction conditions are optimized to achieve maximum conversion rates and selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated amines
Scientific Research Applications
2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-propanamine
- 2,2-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1-propanamine
Uniqueness
2,2-Dimethyl-N-((1-methylcyclopropyl)methyl)thietan-3-amine is unique due to its thietane ring structure and the presence of a cyclopropyl group. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(1-methylcyclopropyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-9(2)8(6-12-9)11-7-10(3)4-5-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
CNLRUXAZYYUFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2(CC2)C)C |
Origin of Product |
United States |
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